Venetoclax N-oxide
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Overview
Description
Venetoclax N-oxide is a derivative of venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor used in the treatment of various blood cancers such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . This compound is formed during the oxidative stress degradation of venetoclax and has been identified as a significant impurity in the manufacturing process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Venetoclax N-oxide is synthesized by the oxidation of venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . The reaction involves the addition of m-CPBA to a solution of venetoclax in dichloromethane, followed by stirring at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory procedure with scale-up modifications to ensure safety and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the analysis and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Venetoclax N-oxide primarily undergoes oxidation reactions. It can also participate in rearrangement reactions, such as the Meisenheimer rearrangement, to form other impurities like venetoclax hydroxylamine .
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Rearrangement: Heating with water at reflux in a sealed tube.
Major Products:
This compound: Formed by oxidation of venetoclax.
Venetoclax Hydroxylamine: Formed by the Meisenheimer rearrangement of this compound.
Scientific Research Applications
Venetoclax N-oxide is primarily studied as an impurity in the degradation pathway of venetoclax. Its identification and characterization are crucial for ensuring the purity and efficacy of venetoclax as a therapeutic agent . Research applications include:
Chemistry: Understanding the oxidative degradation pathways of venetoclax.
Biology and Medicine: Ensuring the safety and efficacy of venetoclax by monitoring and controlling impurities.
Industry: Developing robust manufacturing processes for venetoclax that minimize the formation of impurities.
Mechanism of Action
Venetoclax N-oxide, like its parent compound venetoclax, targets the BCL-2 protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death (apoptosis) in cancer cells. By inhibiting BCL-2, this compound promotes apoptosis, thereby reducing the survival of cancer cells . The molecular mechanism involves the release of pro-apoptotic proteins such as BAX and BAK, which induce mitochondrial outer membrane permeabilization and cell death .
Comparison with Similar Compounds
Venetoclax: The parent compound, a BCL-2 inhibitor used in cancer therapy.
Navitoclax: Another BCL-2 inhibitor, less potent than venetoclax.
Venetoclax Hydroxylamine: A degradation product of venetoclax N-oxide formed through the Meisenheimer rearrangement.
Uniqueness: this compound is unique due to its formation as an oxidative impurity and its potential to undergo further rearrangement reactions. Its identification and control are essential for the quality assurance of venetoclax as a therapeutic agent .
Biological Activity
Venetoclax N-oxide (VNO) is a derivative of venetoclax, a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in the survival of cancer cells. Understanding the biological activity of VNO is essential for evaluating its potential therapeutic applications, especially in hematological malignancies. This article reviews the synthesis, characterization, and biological effects of VNO, supported by data tables and case studies.
Synthesis and Characterization
VNO is formed through the oxidative degradation of venetoclax, particularly under conditions involving hydrogen peroxide (H₂O₂). In a study, varying concentrations of H₂O₂ were used to induce the formation of VNO, with significant levels detected at higher concentrations. The synthesis process was confirmed through various spectroscopic techniques including 1H NMR and 13C NMR, which indicated specific shifts in chemical environments due to the oxidation of the piperazine nitrogen in venetoclax .
Table 1: NMR Chemical Shifts for Venetoclax and VNO
Compound | Chemical Shift (ppm) |
---|---|
Venetoclax | 59.6 (15-CH₂), 52.0 (16-CH₂), 52.0 (19-CH₂) |
This compound | 70.0 (15-CH₂), 61.2 (16-CH₂), 59.7 (19-CH₂) |
The primary mechanism through which VNO exerts its effects is via the inhibition of BCL-2, leading to apoptosis in malignant cells. This mechanism was highlighted in studies where venetoclax demonstrated significant efficacy against various types of leukemia, particularly acute lymphoblastic leukemia (ALL). The presence of VNO may enhance or modify this activity due to its structural differences from venetoclax.
Efficacy in Clinical Studies
Several case studies have documented the clinical efficacy of venetoclax-based therapies that may involve VNO as a metabolite or impurity:
- Case Study: Acute Lymphoblastic Leukemia
- Efficacy in Mouse Models
Table 2: Summary of Clinical Outcomes from Venetoclax Studies
Study Reference | Patient Cohort | Treatment Regimen | Complete Remission Rate | Adverse Events |
---|---|---|---|---|
Jain et al., 2019 | n = 18 r/r ALL | Ven 400/600 mg + mini-hyper-CVD | 37.5% | FN, hyperglycemia |
Carpentier et al., 2019 | n = 13 r/r T-ALL | Ven 100–400 mg + chemotherapy/HMA | 60% | Prolonged cytopenia |
Pullarkat et al., 2021 | n = 47 r/r ALL | Ven + navitoclax + chemotherapy | 59.6% | Neutropenia, thrombocytopenia |
Stability and Degradation Pathways
Research indicates that VNO can form through various degradation pathways when venetoclax is subjected to oxidative stress conditions. These findings are crucial for understanding how VNO might behave pharmacologically compared to its parent compound .
Properties
Molecular Formula |
C45H50ClN7O8S |
---|---|
Molecular Weight |
884.4 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-4-oxidopiperazin-4-ium-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O8S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-53(57)19-17-51(18-20-53)35-7-9-38(42(24-35)61-36-23-32-12-16-47-43(32)49-28-36)44(54)50-62(58,59)37-8-10-40(41(25-37)52(55)56)48-27-30-13-21-60-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) |
InChI Key |
CICPMKALXAZATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C[N+]3(CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)[O-])C |
Origin of Product |
United States |
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